6-Fluoro-6-nitrocyclohexa-2,4-dienone 6-Fluoro-6-nitrocyclohexa-2,4-dienone
Brand Name: Vulcanchem
CAS No.: 123871-61-4
VCID: VC0043957
InChI: InChI=1S/C6H4FNO3/c7-6(8(10)11)4-2-1-3-5(6)9/h1-4H
SMILES: C1=CC(=O)C(C=C1)([N+](=O)[O-])F
Molecular Formula: C6H4FNO3
Molecular Weight: 157.1

6-Fluoro-6-nitrocyclohexa-2,4-dienone

CAS No.: 123871-61-4

Cat. No.: VC0043957

Molecular Formula: C6H4FNO3

Molecular Weight: 157.1

* For research use only. Not for human or veterinary use.

6-Fluoro-6-nitrocyclohexa-2,4-dienone - 123871-61-4

Specification

CAS No. 123871-61-4
Molecular Formula C6H4FNO3
Molecular Weight 157.1
IUPAC Name 6-fluoro-6-nitrocyclohexa-2,4-dien-1-one
Standard InChI InChI=1S/C6H4FNO3/c7-6(8(10)11)4-2-1-3-5(6)9/h1-4H
Standard InChI Key PZAGWKZWFYRTGD-UHFFFAOYSA-N
SMILES C1=CC(=O)C(C=C1)([N+](=O)[O-])F

Introduction

Physical and Chemical Properties

Structural Characteristics

6-Fluoro-6-nitrocyclohexa-2,4-dienone features a cyclohexadiene ring system with a ketone functionality at position 1, creating a dienone structure. The defining feature is the presence of both fluorine and nitro substituents at position 6, resulting in a geminal disubstitution pattern. This arrangement creates a quaternary carbon center at C-6, with significant electronic and steric implications. The conjugated system of double bonds at positions 2-3 and 4-5 connects to the carbonyl group, creating an extended π-electron system that influences the compound's reactivity and spectroscopic properties.

The structural characteristics can be compared to those of related compounds such as 6-Fluoro-1-nitrocyclohexa-2,4-dien-1-ol, where the nitro group is located at position 1 rather than position 6 . This positional difference significantly alters the electronic distribution and reactivity patterns of these related compounds.

Synthesis and Formation Mechanisms

Synthetic Routes to 6-Fluoro-6-nitrocyclohexa-2,4-dienone

The primary synthetic pathway to 6-Fluoro-6-nitrocyclohexa-2,4-dienone involves the nitration of fluorinated aromatic precursors. Based on the literature, particularly studies on nitration of substituted aromatic compounds, the formation of cyclohexadienone adducts occurs through specific reaction mechanisms that deviate from conventional aromatic substitution patterns .

The synthesis likely proceeds through the reaction of a suitable fluorinated aromatic compound (such as fluorobenzene or a fluorotoluene derivative) with a nitrating agent, typically nitrogen dioxide or nitric acid in combination with other reagents. For example, the nitration of 4-fluorotoluene has been reported to yield a mixture of products including cyclohexadienone derivatives . The specific conditions that favor the formation of 6-Fluoro-6-nitrocyclohexa-2,4-dienone would involve reaction parameters that promote ipso-nitration at the position bearing the fluorine substituent.

A typical reaction system might involve:

  • A fluorinated aromatic substrate

  • A nitrating agent (HNO3, NO2, or a nitronium salt)

  • A suitable solvent (often dichloromethane or benzene)

  • Appropriate temperature control (often low temperatures, -40°C to 0°C)

  • Potential additives such as trifluoroacetic anhydride to enhance reactivity

Mechanistic Insights into Formation

The formation mechanism of 6-Fluoro-6-nitrocyclohexa-2,4-dienone likely follows a pathway involving ipso-nitration, where the nitro group attacks at the position already occupied by the fluorine substituent. This process can be described through the following key steps:

  • Initial interaction between the electrophilic nitrating agent (e.g., nitronium ion, NO2⁺) and the aromatic ring, with regioselectivity influenced by the fluorine substituent.

  • Formation of an ipso-Wheland intermediate (σ-complex) where the nitronium ion attacks at the carbon bearing the fluorine substituent.

  • Unlike conventional nitration where proton loss regenerates aromaticity, the ipso-Wheland intermediate undergoes alternative reaction pathways due to its inability to simply lose a proton .

  • The specific pathway leading to 6-Fluoro-6-nitrocyclohexa-2,4-dienone involves retention of both the fluorine and nitro groups at the ipso position, with concomitant loss of aromaticity to form the cyclohexadienone structure.

This mechanistic pathway is consistent with observations from studies on nitration reactions, where researchers have identified various "unconventional" pathways available to ipso-Wheland intermediates, including capture by nucleophiles, migration of substituents, and formation of non-aromatic products .

Alternative Formation Pathways

While ipso-nitration represents the most likely direct route to 6-Fluoro-6-nitrocyclohexa-2,4-dienone, alternative pathways may also be considered:

  • Nitration of an existing cyclohexadienone structure that already contains a fluorine substituent at position 6.

  • Fluorination of a 6-nitrocyclohexa-2,4-dienone using a suitable fluorinating agent that could introduce fluorine at the position bearing the nitro group.

  • Rearrangement of related compounds, such as 6-Fluoro-1-nitrocyclohexa-2,4-dien-1-ol, under appropriate conditions that might facilitate migration of the nitro group.

Chemical Reactivity and Transformation Pathways

General Reactivity Patterns

The reactivity of 6-Fluoro-6-nitrocyclohexa-2,4-dienone is dominated by three key structural features: the cyclohexadienone core, the electron-withdrawing nitro group, and the fluorine substituent. These features collectively create distinctive reactivity patterns that differentiate this compound from both aromatic analogs and other cyclohexadienone derivatives.

The dienone structure creates a system prone to addition reactions across the double bonds, while the geminal disubstitution pattern at C-6, featuring two powerful electron-withdrawing groups, makes this position particularly susceptible to nucleophilic attack. The fluorine atom, being a good leaving group in appropriate contexts, provides opportunities for substitution reactions.

Key reactivity patterns include:

  • Nucleophilic additions to the conjugated diene system

  • Potential displacement of the fluorine substituent by nucleophiles

  • Redox transformations involving the nitro group

  • Rearrangements leading to reestablishment of aromaticity

  • Elimination reactions that might involve loss of nitrous acid or hydrogen fluoride

Nucleophilic Reactions

6-Fluoro-6-nitrocyclohexa-2,4-dienone is expected to react with nucleophiles through several potential pathways:

  • Addition to the conjugated system: Nucleophiles may add to the diene structure, particularly at positions 2 or 5, which are likely to be electron-deficient due to the influence of the carbonyl group and the electron-withdrawing substituents at C-6.

  • Substitution at C-6: Nucleophilic substitution with displacement of fluoride is a significant possibility, especially given the activation provided by the adjacent nitro group. This reaction would follow an SNAr-like mechanism, facilitated by the electron-withdrawing effects of both substituents.

  • Addition to the carbonyl group: As with other ketones, the carbonyl carbon is susceptible to nucleophilic addition, potentially forming hemiketal or ketal structures depending on the nucleophile.

Evidence for similar reactivity patterns can be found in studies of related compounds, where cyclohexadienones formed during nitration reactions have been observed to undergo capture by nucleophiles or transformation into other products .

Rearrangement and Elimination Reactions

The unstable nature of the cyclohexadienone structure, combined with the presence of good leaving groups (F and NO2), creates conditions favorable for rearrangement and elimination reactions:

  • Transformation to aromatic products: Under appropriate conditions, 6-Fluoro-6-nitrocyclohexa-2,4-dienone may rearrange to form aromatic nitro compounds through elimination of hydrogen fluoride or migration of the nitro group followed by elimination.

  • Elimination of nitrous acid: As observed with related nitro-substituted cyclohexadienones, elimination of nitrous acid (HNO2) could lead to the formation of alternative products, including phenolic derivatives .

  • Dienone-phenol rearrangements: Tautomerization processes could lead to the formation of phenolic structures, particularly under conditions that favor enolization.

These transformation pathways are consistent with observations from studies on nitration reactions, where cyclohexadienone intermediates have been shown to undergo further reactions leading to various products .

Stability Considerations

The stability of 6-Fluoro-6-nitrocyclohexa-2,4-dienone is likely to be influenced by several factors:

  • The non-aromatic nature of the cyclohexadienone core makes it less stable than aromatic analogs.

  • The geminal disubstitution pattern at C-6, with two electron-withdrawing groups on the same carbon, creates significant electronic strain.

  • The presence of good leaving groups (F and NO2) facilitates various transformation pathways that may lead to decomposition or rearrangement.

As a result, 6-Fluoro-6-nitrocyclohexa-2,4-dienone is expected to have limited stability under ambient conditions and may require careful handling and storage to prevent degradation. This expected instability is consistent with observations for related cyclohexadienone derivatives, which often serve as reactive intermediates rather than stable end products in organic synthesis.

Structural Relationships and Comparative Analysis

Comparison with Structurally Related Compounds

6-Fluoro-6-nitrocyclohexa-2,4-dienone belongs to a family of compounds that includes various fluorinated and nitrated cyclohexadienones and their aromatic counterparts. Comparing its structure and properties with those of related compounds provides valuable insights into the influence of specific structural features on chemical behavior.

Table 2: Structural Comparison of 6-Fluoro-6-nitrocyclohexa-2,4-dienone with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesComparison to 6-Fluoro-6-nitrocyclohexa-2,4-dienone
6-Fluoro-6-nitrocyclohexa-2,4-dienoneC6H4FNO3Dienone with geminal F and NO2 at C-6Reference compound
6-Fluoro-1-nitrocyclohexa-2,4-dien-1-olC6H6FNO3Dienol with F at C-6, NO2 and OH at C-1Different positioning of NO2; addition of OH group; similar dienone backbone
2-Fluoro-6-nitrophenolC6H4FNO3Aromatic ring with F at C-2, NO2 at C-6, OH at C-1Aromatic analog; different positioning of substituents; same molecular formula
2,4-Difluoro-6-nitrophenolC6H3F2NO3Aromatic ring with F at C-2 and C-4, NO2 at C-6, OH at C-1Additional F substituent; aromatic structure; different electronic distribution
4-methyl-4-nitrocyclohexa-2,5-dienoneC7H7NO3Dienone with CH3 and NO2 at C-4Different substitution pattern; methyl instead of fluorine; similar dienone core

This comparative analysis highlights how subtle structural variations can significantly impact properties and reactivity. For instance, while 6-Fluoro-6-nitrocyclohexa-2,4-dienone and 2-Fluoro-6-nitrophenol share the same molecular formula (C6H4FNO3), their dramatically different structures—non-aromatic versus aromatic—lead to distinct chemical behaviors.

Structure-Property Relationships

The analysis of 6-Fluoro-6-nitrocyclohexa-2,4-dienone and its structural relatives reveals several important structure-property relationships:

  • Aromaticity Effects: The non-aromatic nature of 6-Fluoro-6-nitrocyclohexa-2,4-dienone, compared to aromatic analogs like 2-Fluoro-6-nitrophenol, results in decreased stability but increased reactivity toward addition reactions.

  • Substitution Pattern Effects: The geminal disubstitution at C-6 creates a unique electronic environment different from compounds where fluorine and nitro groups occupy different positions. This arrangement likely enhances certain reactivity patterns, particularly those involving nucleophilic attack at or adjacent to C-6.

  • Electronic Effects: The presence of two strongly electron-withdrawing groups (F and NO2) at the same carbon significantly influences electron distribution throughout the molecule, affecting properties such as dipole moment, acidity of adjacent protons, and reactivity toward nucleophiles.

  • Conformational Effects: The non-aromatic cyclohexadienone structure allows for greater conformational flexibility compared to planar aromatic systems, potentially influencing reaction stereoselectivity and intermolecular interactions.

These structure-property relationships provide a framework for understanding and predicting the behavior of 6-Fluoro-6-nitrocyclohexa-2,4-dienone in various chemical contexts, from its formation through nitration reactions to its potential transformations in synthetic applications.

Analytical Methods for Characterization

Spectroscopic Identification Techniques

Several spectroscopic techniques are particularly valuable for the identification and characterization of 6-Fluoro-6-nitrocyclohexa-2,4-dienone:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy represents one of the most powerful tools for structural elucidation of compounds like 6-Fluoro-6-nitrocyclohexa-2,4-dienone. Based on studies of related cyclohexadienone structures, specific NMR characteristics can be anticipated:

  • ¹H NMR: The olefinic protons of the cyclohexadienone system would produce characteristic signals in the δ 5.5-7.0 ppm range, with coupling patterns that reflect the diene system. For similar cyclohexadienone structures, researchers have reported chemical shifts around δ 5.6-6.5 ppm for these protons .

  • ¹³C NMR: Distinctive signals would be expected for:

    • The carbonyl carbon (approximately δ 180-190 ppm)

    • The quaternary carbon bearing both fluorine and nitro groups (likely highly deshielded and split by C-F coupling)

    • The olefinic carbons (approximately δ 120-140 ppm, with specific shifts influenced by proximity to the electronegative substituents)

  • ¹⁹F NMR: This technique would be particularly valuable for characterizing the fluorine environment, with the chemical shift and coupling patterns providing information about the electronic environment around the fluorine atom.

For related cyclohexadienone structures, researchers have used techniques like single frequency decoupling and shift reagents to assist in the assignment of complex NMR signals .

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about functional groups present in 6-Fluoro-6-nitrocyclohexa-2,4-dienone:

  • Carbonyl stretching: Expected around 1660-1700 cm⁻¹, characteristic of the cyclohexadienone carbonyl group

  • Nitro group absorptions: Asymmetric stretching around 1550 cm⁻¹ and symmetric stretching around 1350 cm⁻¹

  • C=C stretching vibrations: Approximately 1600-1650 cm⁻¹, representing the diene system

  • C-F stretching: Typically observed in the 1000-1400 cm⁻¹ region

Chromatographic Separation and Identification

For isolation and purification of 6-Fluoro-6-nitrocyclohexa-2,4-dienone from reaction mixtures, various chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating mixtures of dienones and related compounds. Research on similar nitration products has employed HPLC with ether-pentane eluent systems for separation of dienones from reaction mixtures .

  • Thin-Layer Chromatography (TLC): Useful for monitoring reactions and initial purification assessments. Appropriate solvent systems might include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Chromatography: Silica gel chromatography with carefully selected solvent systems would be effective for larger-scale purification, as has been demonstrated for related cyclohexadienone compounds .

Mass Spectrometric Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 6-Fluoro-6-nitrocyclohexa-2,4-dienone:

  • Molecular Ion: The molecular ion peak would be expected at m/z 157, corresponding to the molecular weight of C6H4FNO3.

  • Characteristic Fragmentation Patterns: Likely to include:

    • Loss of NO (m/z 127)

    • Loss of NO2 (m/z 111)

    • Loss of F (m/z 138)

    • Combined losses of various fragments

  • High-Resolution Mass Spectrometry: Would confirm the exact mass of 157.018, as reported in the literature .

For related fluorinated nitro compounds like 2,4-Difluoro-6-nitrophenol, mass spectrometric data has shown characteristic fragmentation patterns that reflect the presence of fluorine and nitro substituents .

Applications and Significance in Organic Chemistry

Role in Mechanistic Studies

6-Fluoro-6-nitrocyclohexa-2,4-dienone holds significant importance in the study of reaction mechanisms, particularly those involving nitration of aromatic compounds:

  • As an intermediate or product in nitration reactions, it provides evidence for ipso-substitution pathways and the formation of non-aromatic adducts during nitration processes .

  • The formation and transformation of such compounds offer insights into the complex mechanisms of nitration reactions, moving beyond the simplified electrophilic aromatic substitution model to include various "unconventional" pathways .

  • The study of fluorine-containing nitration products contributes to our understanding of how fluorine substituents influence the regioselectivity and reaction pathways in aromatic nitration.

This mechanistic significance is highlighted in studies examining the nitration of various substituted aromatic compounds, where researchers have identified and characterized cyclohexadienone intermediates and products to elucidate reaction pathways .

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